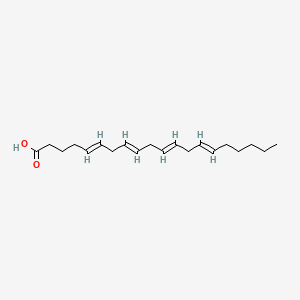
5,8,11,14-Eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14-Eicosatetraenoic acid, commonly known as arachidonic acid, is a polyunsaturated omega-6 fatty acid. It is a 20-carbon chain with four cis double bonds located at the 5th, 8th, 11th, and 14th carbon atoms. This compound is a key component of the phospholipids that make up cell membranes and is involved in cellular signaling as a precursor to eicosanoids, which are signaling molecules that play various roles in inflammation and immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acidThe reaction conditions typically require the presence of oxygen and specific cofactors that facilitate the desaturation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as animal liver, fish oil, and certain fungi. The extraction process includes saponification of the fats to release the fatty acids, followed by purification steps such as distillation and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to form hydroperoxy and hydroxy derivatives.
Substitution: This involves replacing one functional group with another, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Lipoxygenase enzymes, molecular oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Oxidation: Hydroperoxy-eicosatetraenoic acids (HPETEs), hydroxy-eicosatetraenoic acids (HETEs).
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
5,8,11,14-Eicosatetraenoic acid has numerous applications in scientific research:
Mechanism of Action
5,8,11,14-Eicosatetraenoic acid exerts its effects primarily through its conversion to eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act on specific receptors and pathways to mediate inflammatory responses, vasodilation, and platelet aggregation. The molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which catalyze the formation of various eicosanoids .
Comparison with Similar Compounds
Similar Compounds
8,11,14,17-Eicosatetraenoic acid: An omega-3 fatty acid with similar structural features but different biological functions.
Dihomo-gamma-linolenic acid: A precursor to 5,8,11,14-Eicosatetraenoic acid with three double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its role as a precursor to a wide range of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its ability to be converted into both pro-inflammatory and anti-inflammatory molecules makes it a versatile compound in biological systems .
Properties
CAS No. |
7771-44-0 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
YZXBAPSDXZZRGB-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
physical_description |
Liquid; [Merck Index] Liquid |
vapor_pressure |
0.00000015 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)

![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)
![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)


